N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable amine derivative of pyridine under dehydrating conditions . Another approach involves the use of nucleophilic aromatic substitution reactions where a halogenated pyridine derivative reacts with 1-methyl-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives of the compound can undergo substitution reactions with nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[4,3-b]pyridines: These are structural analogs with different substitution patterns on the pyrazole and pyridine rings.
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C9H10N4/c1-13-7-9(6-11-13)12-8-2-4-10-5-3-8/h2-7H,1H3,(H,10,12) |
InChI Key |
OJXCGNWXNFOVEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=NC=C2 |
Origin of Product |
United States |
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